molecular formula C7H6N2O2 B009570 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one CAS No. 105114-23-6

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one

Cat. No.: B009570
CAS No.: 105114-23-6
M. Wt: 150.13 g/mol
InChI Key: JGURBIRPPYXGNF-UHFFFAOYSA-N
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Description

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is a compound with significant antibacterial properties, particularly effective against anaerobic bacteria. It is produced by the strain of Penicillium funiculosum and has been studied for its potential use as an antibiotic.

Scientific Research Applications

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its antibacterial properties, particularly against anaerobic bacteria such as Clostridium and Bacteroides.

    Medicine: Potential use as an antibiotic due to its effectiveness against a variety of gram-positive and gram-negative bacteria.

    Industry: Utilized in the development of new antibacterial agents and other chemical products.

Mechanism of Action

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one, and pharmaceutically acceptable salts thereof, are antibiotics having antibacterial activity against a variety of gram-positive and gram-negative bacteria, particularly against anaerobic bacteria .

Safety and Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . More detailed safety data and hazard identification can be found in the Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically or produced through fermentation. The chemical synthesis involves the diazotization of 3-methoxy-2,5-cyclohexadien-1-one. The fermentation method involves culturing Penicillium funiculosum in a medium containing assimilable sources of carbohydrates and nitrogen .

Industrial Production Methods: Industrial production typically relies on the fermentation process due to its efficiency and cost-effectiveness. The microorganism Penicillium funiculosum is cultured aerobically, and the compound is isolated from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diazo group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions include amines, substituted cyclohexadienones, and various oxidized derivatives .

Comparison with Similar Compounds

    4-Diazo-3-methyl-2,5-cyclohexadien-1-one: Similar in structure but with a methyl group instead of a methoxy group.

    2,5-Cyclohexadien-1-one, 4-diazo-: Lacks the methoxy group, making it less effective in certain reactions.

Uniqueness: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is unique due to its methoxy group, which enhances its reactivity and effectiveness in various chemical reactions and biological activities. Its production through fermentation also makes it a cost-effective and sustainable option for industrial applications .

Properties

IUPAC Name

4-diazonio-3-methoxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGURBIRPPYXGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146956
Record name 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105114-23-6
Record name 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105114236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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